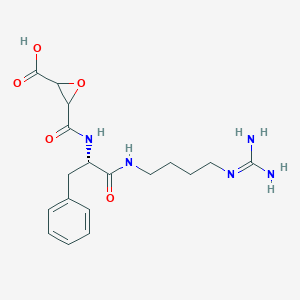
4-Ethoxy-3,5-dipropylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Ethoxy-3,5-dipropylbenzamide, also known as EDPB, is a chemical compound that has been widely studied for its potential applications in scientific research. EDPB belongs to the class of benzamides, which are known to have various biological and pharmacological properties.
Mecanismo De Acción
4-Ethoxy-3,5-dipropylbenzamide acts as a sigma-1 receptor agonist, which leads to the activation of various signaling pathways. The activation of the sigma-1 receptor by this compound has been shown to modulate calcium signaling, protein synthesis, and cell survival. This compound has also been shown to have an inhibitory effect on the voltage-gated sodium channels, which are involved in the generation and propagation of action potentials in neurons.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the modulation of calcium signaling, protein synthesis, and cell survival. This compound has also been shown to have an inhibitory effect on the voltage-gated sodium channels, which can lead to the inhibition of neuronal excitability. This compound has been shown to have neuroprotective effects in various models of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-Ethoxy-3,5-dipropylbenzamide has several advantages for lab experiments, including its high affinity for the sigma-1 receptor, which makes it a useful tool compound for studying the role of sigma-1 receptors in various cellular processes. This compound is also relatively easy to synthesize and purify. However, this compound has some limitations, including its low solubility in water, which can make it difficult to use in some experimental protocols.
Direcciones Futuras
There are several future directions for the study of 4-Ethoxy-3,5-dipropylbenzamide. One potential direction is the development of more potent and selective sigma-1 receptor agonists based on the structure of this compound. Another potential direction is the study of the role of sigma-1 receptors in various disease states, such as cancer and autoimmune diseases. Additionally, the development of new experimental protocols for the use of this compound in various scientific research fields could lead to new insights into the role of sigma-1 receptors in cellular processes.
Métodos De Síntesis
4-Ethoxy-3,5-dipropylbenzamide can be synthesized using a multistep process that involves the reaction of 4-ethoxy-3,5-dipropylbenzoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with ammonia to form the amide, which is then purified by recrystallization. The final product is a white crystalline solid that is soluble in organic solvents.
Aplicaciones Científicas De Investigación
4-Ethoxy-3,5-dipropylbenzamide has been studied for its potential applications in various scientific research fields, including neuroscience, pharmacology, and toxicology. This compound has been shown to have a high affinity for the sigma-1 receptor, which is involved in various cellular processes, such as calcium signaling, protein synthesis, and cell survival. This compound has been used as a tool compound to study the role of sigma-1 receptors in various cellular processes.
Propiedades
| 100243-35-4 | |
Fórmula molecular |
C15H23NO2 |
Peso molecular |
249.35 g/mol |
Nombre IUPAC |
4-ethoxy-3,5-dipropylbenzamide |
InChI |
InChI=1S/C15H23NO2/c1-4-7-11-9-13(15(16)17)10-12(8-5-2)14(11)18-6-3/h9-10H,4-8H2,1-3H3,(H2,16,17) |
Clave InChI |
UKTOQHCZCJDSOD-UHFFFAOYSA-N |
SMILES |
CCCC1=CC(=CC(=C1OCC)CCC)C(=O)N |
SMILES canónico |
CCCC1=CC(=CC(=C1OCC)CCC)C(=O)N |
| 100243-35-4 | |
Sinónimos |
3,5-Dipropyl-4-ethoxybenzamide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![2-[(3,5-Dimethyl-4-isoxazolyl)methyl]cyclohexanone](/img/structure/B34054.png)
![Ethanone, 1-(6-methyl-7-oxabicyclo[4.1.0]hept-3-en-3-yl)-(9CI)](/img/structure/B34055.png)



